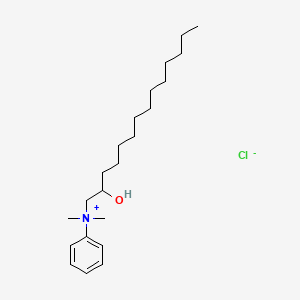![molecular formula C9H16O4 B14285749 [(2-Methylpropanoyl)oxy]methyl butanoate CAS No. 137373-55-8](/img/structure/B14285749.png)
[(2-Methylpropanoyl)oxy]methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylpropanoyl)oxy]methyl butanoate is an ester compound, characterized by its pleasant fruity odor. Esters are widely known for their distinctive fragrances and are commonly found in nature, particularly in fruits and flowers . This compound is a derivative of butanoic acid and 2-methylpropanoic acid, making it a part of the larger family of esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like [(2-Methylpropanoyl)oxy]methyl butanoate is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are typically limited to the formation of simple esters .
Industrial Production Methods
Industrially, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency in producing a variety of esters .
Analyse Chemischer Reaktionen
Types of Reactions
Esters like [(2-Methylpropanoyl)oxy]methyl butanoate undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Transesterification: Exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses lithium aluminum hydride (LiAlH4).
Transesterification: Often employs an alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a different ester and alcohol.
Wissenschaftliche Forschungsanwendungen
[(2-Methylpropanoyl)oxy]methyl butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action for esters like [(2-Methylpropanoyl)oxy]methyl butanoate typically involves nucleophilic attack on the carbonyl carbon. This can lead to various reactions such as hydrolysis, where water acts as the nucleophile, or reduction, where a hydride donor like LiAlH4 is the nucleophile . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly found in nature.
Ethyl acetate: Widely used as a solvent and in the production of perfumes and flavorings.
Isopropyl butanoate: Known for its pleasant odor and used in similar applications as [(2-Methylpropanoyl)oxy]methyl butanoate.
Uniqueness
This compound is unique due to its specific combination of butanoic acid and 2-methylpropanoic acid, which gives it distinct chemical properties and applications. Its synthesis and reactions are well-studied, making it a valuable compound in both academic and industrial research .
Eigenschaften
CAS-Nummer |
137373-55-8 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-methylpropanoyloxymethyl butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WMCYKCQZUHWYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
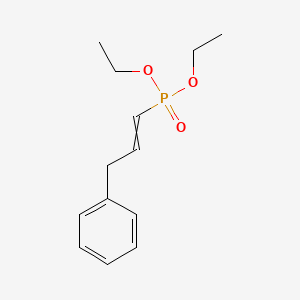
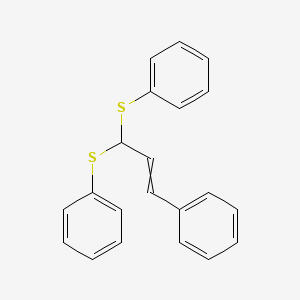
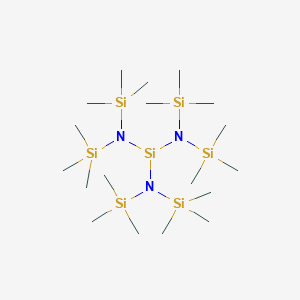
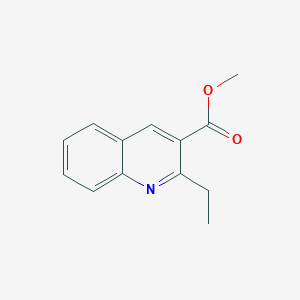
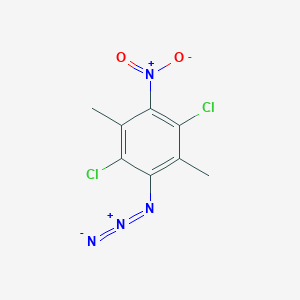
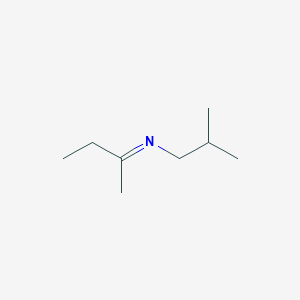
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
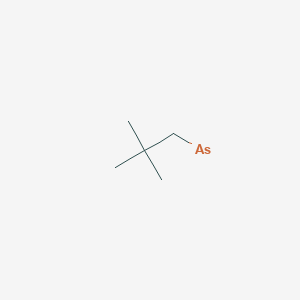

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
